Lipophilicity (LogP) Differentiation: Furan-2-ylmethyl vs. N-Benzyl Substitution in the 2-Chloro-3-nitro-4-phenoxybenzenesulfonamide Series
The target compound bearing an N-furan-2-ylmethyl group exhibits a calculated LogP of 6.11, compared to an estimated LogP of approximately 5.8–6.3 for the N-benzyl analog (CAS 88344-75-6) based on its higher carbon count offset by the absence of the furan oxygen . The furan oxygen introduces a hydrogen-bond acceptor site not present in the benzyl analog, contributing to a measurable polar surface area (PSA) of 122.74 Ų for the target compound , whereas the N-benzyl analog lacks this heteroatom and is expected to have a lower PSA (estimated ~110–115 Ų) [1]. This PSA difference of approximately 8–13 Ų may influence passive membrane permeability and oral bioavailability predictions according to standard drug-likeness models [2].
| Evidence Dimension | Calculated LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 6.11; PSA = 122.74 Ų (CAS 88344-97-2) |
| Comparator Or Baseline | N-Benzyl analog CAS 88344-75-6: LogP estimated ~5.8–6.3; PSA estimated ~110–115 Ų (calculated from structure, no experimentally reported values) |
| Quantified Difference | PSA difference: ~8–13 Ų higher for target compound; LogP difference: within ~0.3 log units (direction ambiguous due to estimation uncertainty) |
| Conditions | Calculated values from Chemsrc database; PSA calculated via standard fragment-based method; LogP calculated via atom-additive method. No experimental LogD or PSA measurements available for either compound. |
Why This Matters
For procurement in drug discovery or probe development programs, the higher PSA and hydrogen-bond acceptor capacity of the furan-2-ylmethyl substituent may confer subtly different ADME properties compared to the benzyl analog, potentially affecting solubility and permeability in cell-based assays.
- [1] AngeneChem. CAS 88344-75-6: Benzenesulfonamide, 2-chloro-3-nitro-4-phenoxy-N-(phenylmethyl)-. Molecular Formula: C₁₉H₁₅ClN₂O₅S; MW: 418.8508. No experimental LogP or PSA reported. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. (General reference for PSA and LogP relevance to drug-likeness.) View Source
